

# 2-Methyl-2-cyclopenten-1-one basic properties

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## Compound of Interest

Compound Name: **2-Methyl-2-cyclopenten-1-one**

Cat. No.: **B072799**

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An In-Depth Technical Guide to **2-Methyl-2-cyclopenten-1-one**: Properties, Synthesis, and Applications

## Introduction

**2-Methyl-2-cyclopenten-1-one**, a member of the cyclic ketone class of organic compounds, is a versatile molecule of significant interest to researchers and drug development professionals. [1] Its structure, featuring a five-membered ring with an  $\alpha,\beta$ -unsaturated ketone moiety, imparts a unique reactivity profile that makes it a valuable intermediate in organic synthesis.[1][2] This compound is found in natural sources such as roasted onions, cooked pork, and black tea, and is recognized for its distinct sweet, caramellic, and nutty aroma, leading to its use in the fragrance and flavor industry.[3][4] This guide provides a comprehensive overview of its core properties, synthesis methodologies, chemical reactivity, and practical applications, grounded in established scientific principles.

## Physicochemical and Spectroscopic Profile

The fundamental properties of **2-Methyl-2-cyclopenten-1-one** are critical for its handling, application, and analysis. It exists as a colorless to pale yellow liquid with a characteristic odor. [2][5]

Table 1: Core Physicochemical Properties of **2-Methyl-2-cyclopenten-1-one**

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O	[6][7]
Molecular Weight	96.13 g/mol	[3][6]
CAS Number	1120-73-6	[6][7]
Appearance	Colorless to yellow liquid	[2][5][6]
Boiling Point	157-161 °C at 760 mmHg	[5][8][9]
Density	0.979 g/mL at 25 °C	[8][9]
Flash Point	48-49 °C (118.4-120.2 °F)	[8][10]
Refractive Index	n <sub>20/D</sub> 1.479	[9]
Solubility	Soluble in organic solvents like ethanol; limited solubility in water.	[2][3]
Vapor Pressure	2.74 mmHg at 25 °C	[8][11]

## Spectroscopic Characterization

The identity and purity of **2-Methyl-2-cyclopenten-1-one** are unequivocally confirmed through various spectroscopic techniques. Spectral data is widely available in public databases.[6][12]

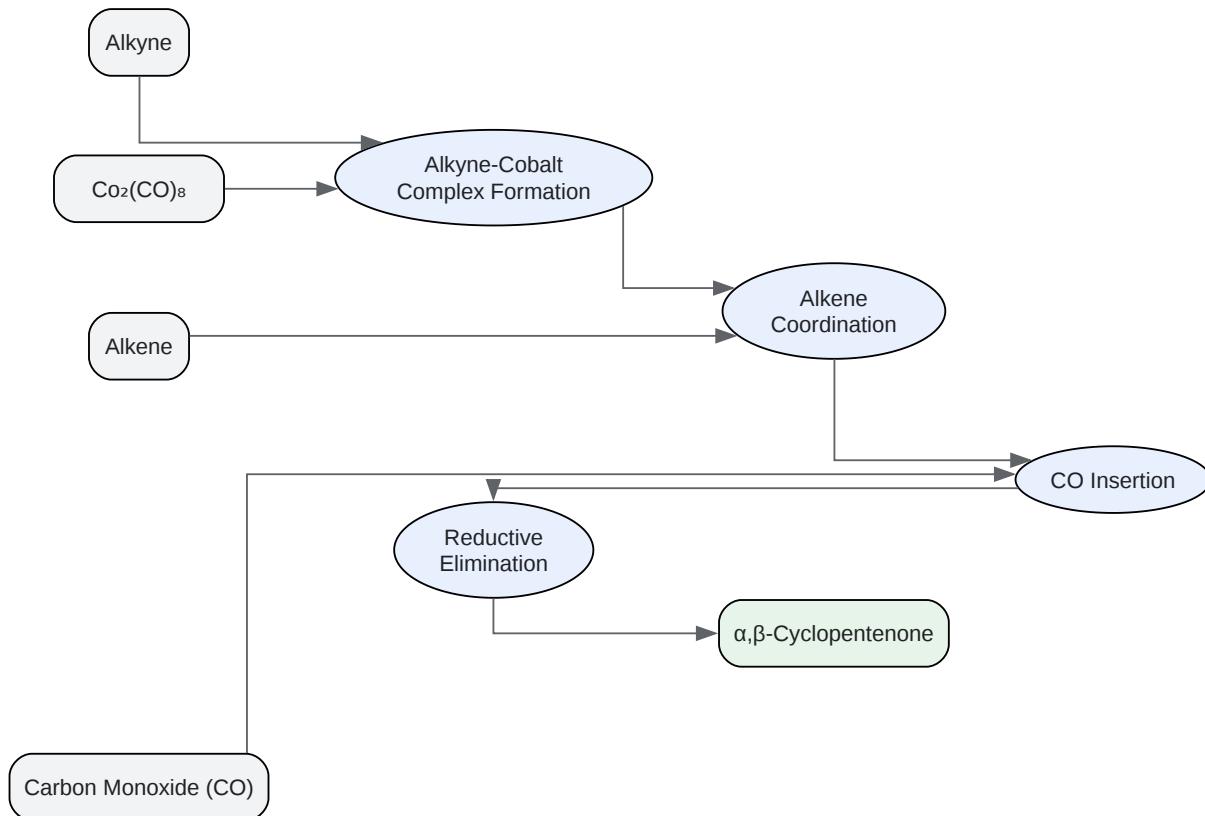
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR spectra exhibit characteristic signals for the methyl group, the vinyl proton, and the two methylene groups in the cyclopentenone ring. <sup>13</sup>C NMR spectra will show distinct peaks for the carbonyl carbon, the olefinic carbons, the methyl carbon, and the aliphatic carbons.[12]
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching of the conjugated ketone and a band for the C=C stretching of the alkene.[6]
- Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a prominent molecular ion peak (M<sup>+</sup>) at m/z 96, corresponding to its molecular weight.[7][12]

## Synthesis Methodologies

The construction of the cyclopentenone core is a cornerstone of organic synthesis. Several powerful methods have been developed, with the Pauson-Khand reaction and Robinson annulation being particularly notable for their efficiency and versatility in creating such five-membered ring systems.[\[13\]](#)[\[14\]](#)

## The Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that constructs a cyclopentenone from an alkyne, an alkene, and carbon monoxide.[\[15\]](#)[\[16\]](#) This reaction is typically mediated by a dicobalt octacarbonyl complex, which first forms a stable hexacarbonyl-alkyne complex.[\[17\]](#)[\[18\]](#) Subsequent coordination with an alkene and insertion of carbon monoxide leads to the cyclized product.[\[17\]](#) The intramolecular version of the PKR is particularly powerful for creating fused bicyclic systems common in natural product synthesis.[\[13\]](#)[\[17\]](#)

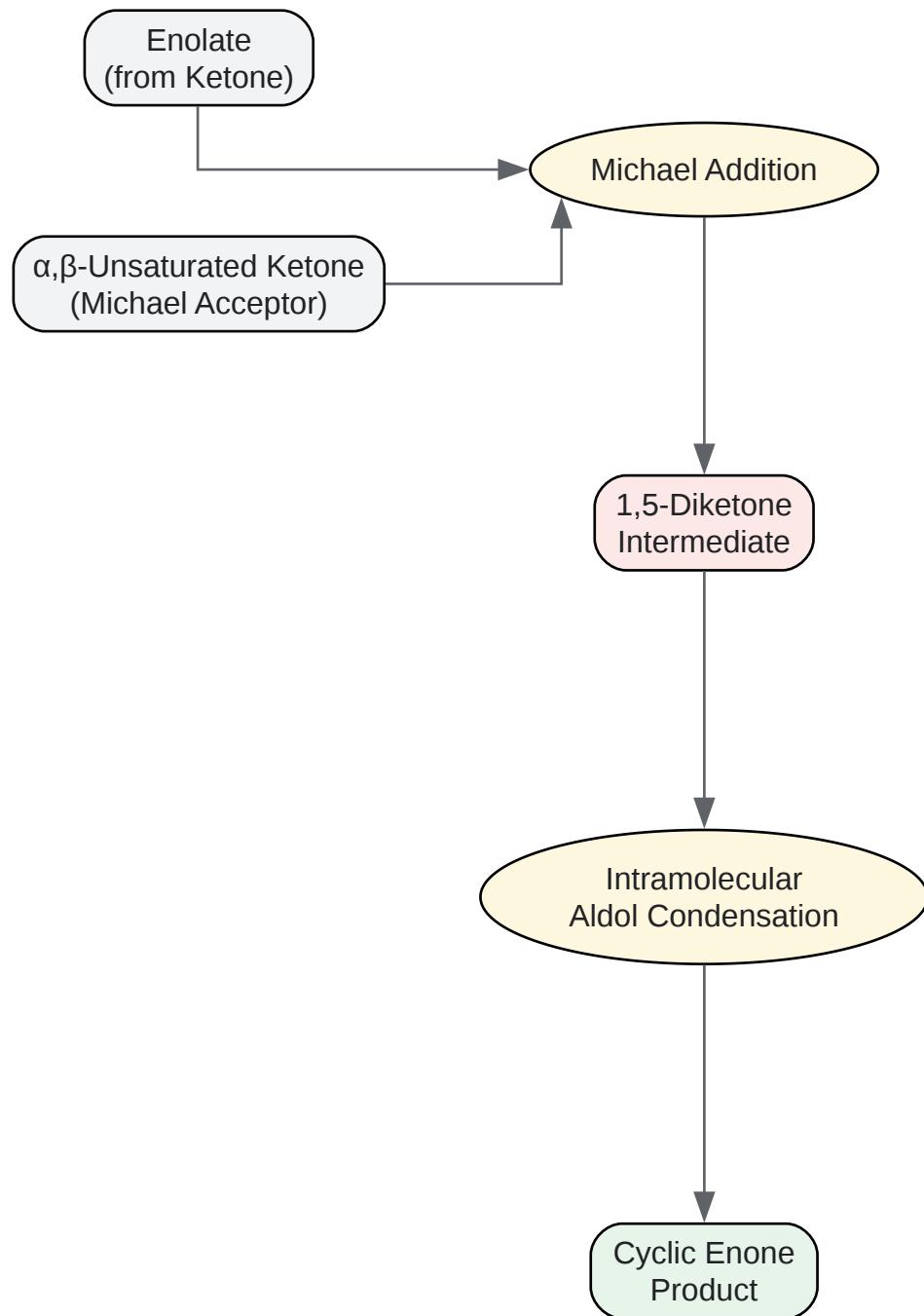
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Caption: General workflow of the Pauson-Khand reaction.

## The Robinson Annulation

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a classic and robust method for forming a six-membered ring, but its principles are foundational to ring-forming reactions.<sup>[14]</sup> The reaction sequence involves a Michael addition of an enolate to an  $\alpha,\beta$ -unsaturated ketone, which generates a 1,5-dicarbonyl intermediate.<sup>[19]</sup> This intermediate then undergoes an intramolecular aldol condensation to form the cyclic enone product after dehydration.<sup>[20]</sup> While classically used for cyclohexenones, variations of these fundamental

steps (Michael addition and intramolecular aldol) are employed in the synthesis of various carbocycles, including substituted cyclopentanones that can be converted to cyclopentenones.



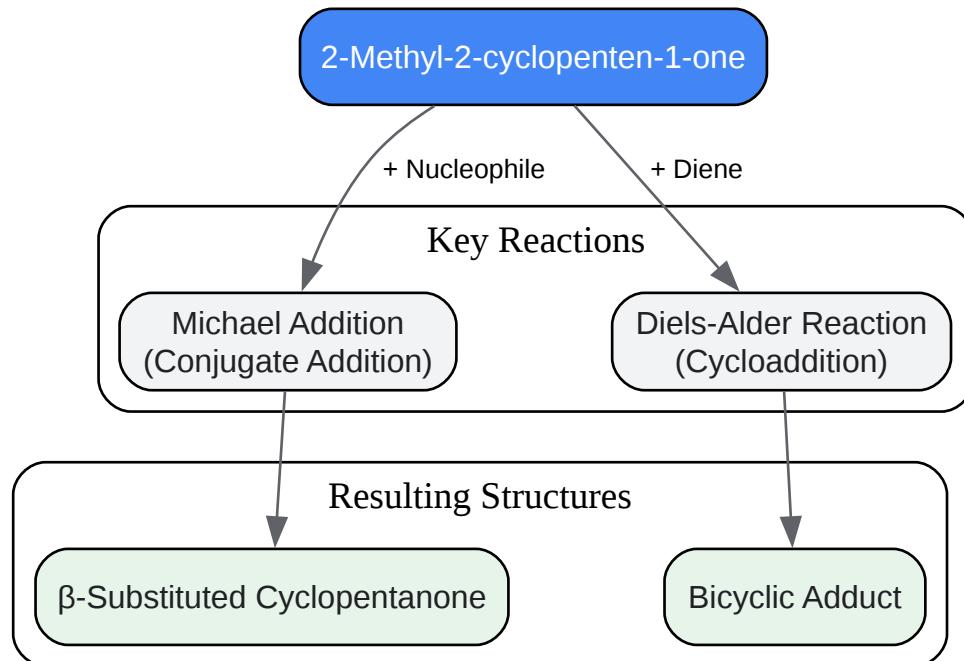
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Caption: The two-stage process of the Robinson annulation.

## Chemical Reactivity and Applications

The reactivity of **2-Methyl-2-cyclopenten-1-one** is dominated by the electrophilic nature of its conjugated system, making it a target for nucleophilic attack and a participant in cycloaddition reactions.

- As a Michael Acceptor: The  $\beta$ -carbon of the enone system is susceptible to conjugate addition by a wide range of nucleophiles. This reaction is fundamental to its utility as a building block, allowing for the introduction of various functional groups.
- In Diels-Alder Reactions: The electron-deficient double bond allows **2-Methyl-2-cyclopenten-1-one** to act as a dienophile in [4+2] cycloaddition reactions with dienes, providing a pathway to construct complex bicyclic systems.[9]
- In Fragrance and Flavor: Due to its pleasant aroma, described as caramelllic, minty, and roasted, it is utilized in the fragrance industry.[2][3] Substituted cyclopentenones are known fragrance ingredients valued for their warm and nutty nuances.[4][21]
- As a Synthetic Intermediate: It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and natural products.[2][22] The cyclopentenone ring is a structural motif found in numerous biologically active compounds.



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Caption: Key reactivity pathways for **2-Methyl-2-cyclopenten-1-one**.

## Experimental Protocols

### Protocol 1: General Procedure for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a standard method for confirming the identity and assessing the purity of a **2-Methyl-2-cyclopenten-1-one** sample.

Objective: To obtain the mass spectrum of **2-Methyl-2-cyclopenten-1-one** and determine its retention time for purity analysis.

#### Materials:

- Gas chromatograph with a mass spectrometer detector (GC-MS).
- Capillary column suitable for fragrance analysis (e.g., DB-5 or HP-5ms).[\[4\]](#)
- High-purity helium carrier gas.
- **2-Methyl-2-cyclopenten-1-one** sample.
- Solvent for dilution (e.g., high-purity ethanol or dichloromethane).
- Microsyringe for injection.

#### Methodology:

- Sample Preparation: Prepare a dilute solution of the **2-Methyl-2-cyclopenten-1-one** sample (e.g., 100 ppm) in the chosen solvent.
- GC Instrument Setup:
  - Set the injector temperature (e.g., 250 °C).
  - Set the oven temperature program. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

- Set the carrier gas flow rate (e.g., 1.0 mL/min).
- MS Instrument Setup:
  - Set the ion source temperature (e.g., 230 °C).
  - Set the mass scan range (e.g., m/z 40-300).
  - Ensure the detector is tuned and calibrated according to manufacturer specifications.
- Injection and Analysis:
  - Inject 1 µL of the prepared sample into the GC inlet.
  - Start the data acquisition. The sample will be vaporized, separated on the column, and then ionized and detected by the mass spectrometer.
- Data Interpretation:
  - Identify the peak corresponding to **2-Methyl-2-cyclopenten-1-one** based on its retention time.
  - Analyze the mass spectrum of the peak. Confirm the presence of the molecular ion (m/z 96) and compare the fragmentation pattern to a reference spectrum from a database (e.g., NIST).[\[7\]](#)
  - Calculate the purity of the sample by integrating the peak area and comparing it to the total area of all peaks in the chromatogram.

## Protocol 2: Safety and Handling

Proper handling is essential due to the compound's flammability and potential health effects.[\[5\]](#) [\[23\]](#)

### Hazard Identification:

- Physical Hazard: Flammable liquid and vapor (GHS Category 3).[\[23\]](#)[\[24\]](#) Keep away from heat, sparks, open flames, and other ignition sources.[\[5\]](#)[\[24\]](#)

- Health Hazard: May cause irritation to the eyes, skin, and respiratory tract.[6][23]

#### Handling and Storage:

- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[5][24]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperature is between 2-8 °C.[9] Keep away from oxidizing agents. [5]
- Spill Response: In case of a spill, eliminate all ignition sources. Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a suitable container for disposal.[23]
- First Aid:
  - Eyes: Immediately flush with plenty of water for at least 15 minutes.[23]
  - Skin: Wash off immediately with soap and plenty of water.[23]
  - Inhalation: Move the person to fresh air.[23]
  - Ingestion: Clean mouth with water.[5] In all cases of significant exposure, seek medical attention.[23]

## Conclusion

**2-Methyl-2-cyclopenten-1-one** is a molecule of considerable academic and industrial importance. Its well-defined physicochemical properties, coupled with a rich and versatile chemical reactivity, make it a valuable tool for synthetic chemists. Its role as a building block in the creation of complex molecular architectures and its application in the fragrance sector underscore its utility. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as detailed in this guide, is paramount for harnessing its full potential in research and development.

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